molecular formula C9H5BrFNO B13897933 5-bromo-7-fluoro-2H-isoquinolin-1-one

5-bromo-7-fluoro-2H-isoquinolin-1-one

Cat. No.: B13897933
M. Wt: 242.04 g/mol
InChI Key: HROQRKXNTNZUPN-UHFFFAOYSA-N
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Description

5-bromo-7-fluoro-2H-isoquinolin-1-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the isoquinolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-2H-isoquinolin-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-fluoro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinone derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

5-bromo-7-fluoro-2H-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-fluoro-2H-isoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-fluoro-2H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms on the isoquinolinone ring. This dual substitution can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

5-bromo-7-fluoro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H5BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h1-4H,(H,12,13)

InChI Key

HROQRKXNTNZUPN-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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